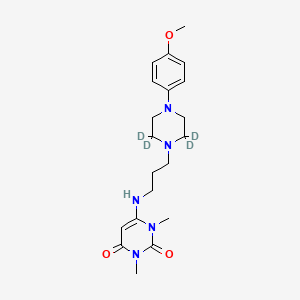
Methyl D-Glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl D-Glucuronate is an acidic, carbohydrate-binding molecule . It has been shown to bind to sugar residues in proteins and form covalent linkages with ester linkages . It has been used in a study to assess the design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy .
Synthesis Analysis
The synthesis of Methyl D-Glucuronate involves enzymatic reactions. For instance, it has been reported that three aryl alkyl or alkenyl D-glucuronate esters were synthesized using lipase B from Candida antarctica (CALB) and were used to determine the kinetic parameters of two glucuronoyl esterases . Another study reported a scalable chemical synthesis of disaccharide building blocks for heparan sulfate oligosaccharide assembly using D-glucuronate-based acceptors for dehydrative glycosylation with D-glucosamine partners .Molecular Structure Analysis
The molecular formula of Methyl D-Glucuronate is C7H12O7 . It has a molecular weight of 208.16600 . The structure of Methyl D-Glucuronate contains a total of 26 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving Methyl D-Glucuronate are not well-documented in the available literature .Physical And Chemical Properties Analysis
Methyl D-Glucuronate has a molecular weight of 208.16600 . The physical form of Methyl D-Glucuronate is solid . It should be stored at 4°C, sealed, and away from moisture .Applications De Recherche Scientifique
Sugar-Based Surfactants
Methyl D-Glucuronate is used in the synthesis of sugar-based surfactants . These surfactants have a wide range of applications in various industries, including food, cosmetics, and pharmaceuticals . The physicochemical properties of these surfactants, such as critical micellar concentration (CMC), surface tensions at CMC (γcmc), and minimum areas at the air–water interface (Amin), are influenced by the structural features of sugar esters .
Synthesis of Glycolipids
Methyl D-Glucuronate is used in the synthesis of glycolipids . Glycolipids are considered safe alternatives to petroleum-based surfactants due to their renewable origin, high biodegradability, and low toxicity .
Synthesis of Alkyl (Methyl D-Glycopyranosid)Uronates
Methyl D-Glucuronate is used in the synthesis of alkyl (methyl d-glycopyranosid)uronates . These compounds have been found to result in noticeably lower CMC, possibly due to a closer distance between the carbonyl function and the head group .
Biological Synthesis of D-Glucuronic Acid
Methyl D-Glucuronate is used in the biological synthesis of D-Glucuronic acid . This compound has a wide range of applications in the pharmaceutical industry .
Catalytic Synthesis of New Series of Compounds
Methyl D-Glucuronate is used in the catalytic synthesis of a new series of compounds . This process involves the dispersion of sodium 1-α-methylglucuronate in the desired alcohol under sonication .
Synthesis of Various Chemical Compounds
Methyl D-Glucuronate is used in the synthesis of various chemical compounds . These compounds have a wide range of applications in scientific research .
Mécanisme D'action
Target of Action
Methyl D-Glucuronate primarily targets enzymes involved in the metabolism of glucose derivatives . These enzymes include glucuronoyl esterases (GEs), which belong to the carbohydrate esterase family 15 (CE15) . GEs play a central role in the reduction of recalcitrance in plant cell walls by cleaving ester linkages between glucuronoxylan and lignin in lignocellulose .
Mode of Action
Methyl D-Glucuronate interacts with its targets, primarily the GEs, to facilitate the cleavage of ester-linked lignin-carbohydrate complexes . This interaction is crucial for the integrity of plant cell walls and potentially interacts with lignin itself .
Biochemical Pathways
Methyl D-Glucuronate affects the pentose and glucuronate interconversion pathways . It acts as a key molecule to bind toxic substances via these pathways . In addition, it is involved in the production of D-glucuronic acid through various methods, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Pharmacokinetics
The production of d-glucuronic acid, a glucose derivative, by biocatalysis has been identified as a promising alternative method due to its high efficiency and environmental friendliness .
Result of Action
The molecular and cellular effects of Methyl D-Glucuronate’s action are primarily seen in its role in facilitating the cleavage of ester-linked lignin-carbohydrate complexes . This results in the reduction of recalcitrance in plant cell walls, which is crucial for the integrity of these structures .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl D-Glucuronate involves the conversion of D-Glucuronic acid to Methyl D-Glucuronate through esterification.", "Starting Materials": [ "D-Glucuronic acid", "Methanol", "Sulfuric acid" ], "Reaction": [ "D-Glucuronic acid is dissolved in methanol.", "Sulfuric acid is added to the solution to catalyze the reaction.", "The mixture is heated under reflux for several hours.", "The resulting mixture is cooled and neutralized with sodium bicarbonate.", "The solution is then extracted with ether to remove impurities.", "The ether layer is washed with water and dried over anhydrous sodium sulfate.", "The ether is evaporated to yield Methyl D-Glucuronate as a white crystalline solid." ] } | |
Numéro CAS |
52613-19-1 |
Nom du produit |
Methyl D-Glucuronate |
Formule moléculaire |
C7H12O7 |
Poids moléculaire |
208.166 |
Nom IUPAC |
methyl (2S,3S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2?,3-,4+,5-,6?/m0/s1 |
Clé InChI |
DICCNWCUKCYGNF-CQGHMCOMSA-N |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Synonymes |
D-Glucuronic Acid Methyl Ester; D-Glucuronic Acid Methyl Ester; |
Origine du produit |
United States |
Q & A
Q1: How does Methyl D-Glucuronate contribute to the development of Carbonic Anhydrase inhibitors?
A1: Methyl D-Glucuronate serves as a sugar moiety in the synthesis of glycoconjugate benzene sulfonamides, which have shown potential as Carbonic Anhydrase (CA) inhibitors []. These inhibitors are synthesized by linking the CA pharmacophore (ArSO2NH2) to Methyl D-Glucuronate through a triazole linker. The resulting glycoconjugates demonstrate varying degrees of potency and selectivity against different CA isozymes, suggesting that modifications to the sugar moiety can fine-tune their inhibitory properties.
Q2: Can you provide a specific example of a potent CA inhibitor derived from Methyl D-Glucuronate and its target?
A2: Yes, compound 6, a Methyl D-Glucuronate triazole, exhibited strong inhibitory activity against human Carbonic Anhydrase IX (hCA IX) with a Ki of 9.9 nM []. This selectivity towards hCA IX, a tumor-associated isozyme, suggests potential applications in targeted cancer therapies.
Q3: Besides CA inhibition, are there other enzymatic interactions involving Methyl D-Glucuronate?
A3: Yes, Methyl D-Glucuronate, specifically its uridine diphosphate derivative (UDP-Methyl-D-Glucuronate), acts as a competitive inhibitor for UDP-apiose/UDP-xylose synthase []. This enzyme, found in parsley cell cultures, utilizes UDP-D-Glucuronic acid (UDP-GlcUA) as its natural substrate.
Q4: What is the significance of UDP-Methyl-D-Glucuronate's inhibitory action on UDP-apiose/UDP-xylose synthase?
A4: This inhibition provides insights into the enzyme's substrate specificity and reaction mechanism []. The fact that UDP-Methyl-D-Glucuronate, structurally similar to UDP-GlcUA, can bind to the enzyme but not be converted suggests that the methyl group at a specific position hinders the enzymatic reaction.
Q5: What analytical techniques have been used to study Methyl D-Glucuronate and its derivatives?
A5: Various spectroscopic methods have been employed. For instance, difference spectroscopy was used to observe the transient formation of a 4-keto derivative during the reaction of UDP-apiose/UDP-xylose synthase with UDP-GlcUA, UDP-Methyl-D-Glucuronate, and UDP-Glc []. Additionally, the formation of stable 4-keto derivatives upon reaction with o-phenylenediamine was monitored through UV-Vis spectrophotometry []. While these studies focused on the UDP derivative, they highlight the application of spectroscopic methods in studying the reactivity and interactions of Methyl D-Glucuronate derivatives.
Q6: How does the structure of Methyl D-Glucuronate impact its biological activity?
A6: Although specific structure-activity relationship (SAR) studies for Methyl D-Glucuronate itself weren't detailed in the provided papers, research on glycoconjugate CA inhibitors highlights the importance of the sugar moiety's structure []. Modifications to the ring size, stereochemistry, and chain length of the sugar tail, which in this case includes Methyl D-Glucuronate, significantly influenced the potency and selectivity of the resulting inhibitors. This suggests that future research focusing on systematically modifying the Methyl D-Glucuronate structure could further optimize its interaction with target enzymes and unlock its full therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
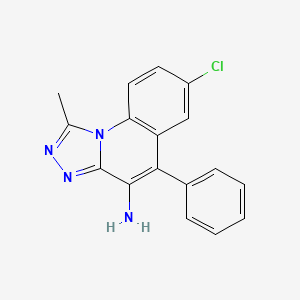
![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
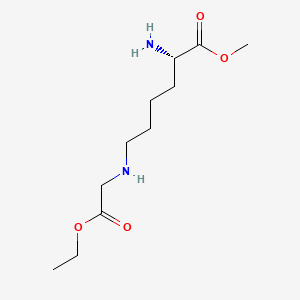
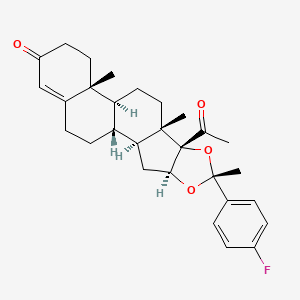
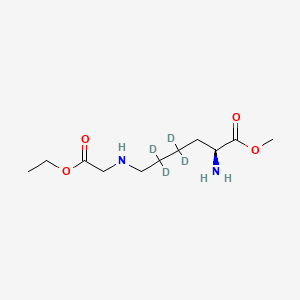
![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)
